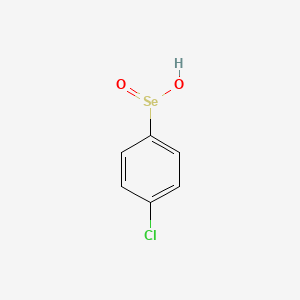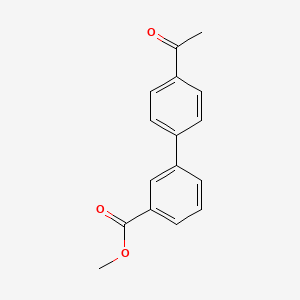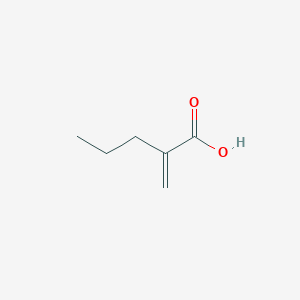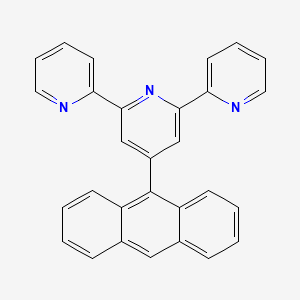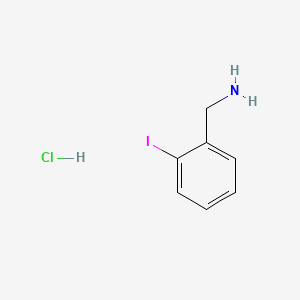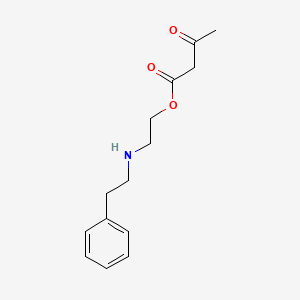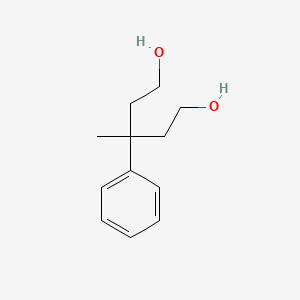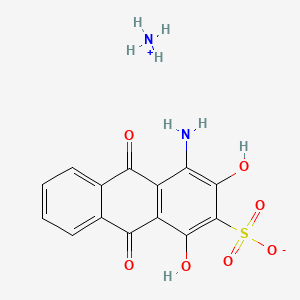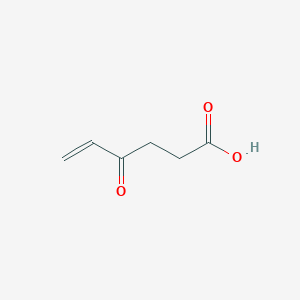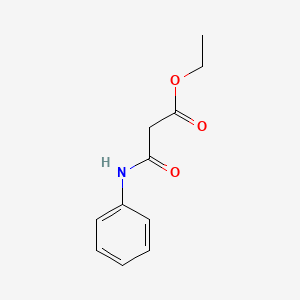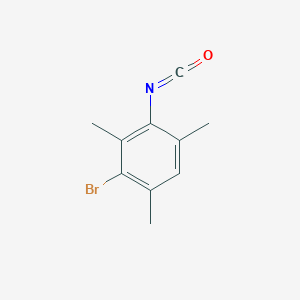
3-Bromo-2,4,6-trimetilfenil isocianato
Descripción general
Descripción
3-Bromo-2,4,6-trimethylphenyl isocyanate is an organic compound with the molecular formula C10H10BrNO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with bromine and three methyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Aplicaciones Científicas De Investigación
3-Bromo-2,4,6-trimethylphenyl isocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates are known to react with compounds containing active hydrogen atoms to form a covalent bond . This reaction can lead to changes in the physical and chemical properties of the target molecule.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,4,6-trimethylphenyl isocyanate .
Análisis Bioquímico
Biochemical Properties
3-Bromo-2,4,6-trimethylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of heterocyclic compounds such as benzimidazoles and thienoimidazoles. These reactions are typically catalyzed by copper (I) and involve the interaction of 3-Bromo-2,4,6-trimethylphenyl isocyanate with primary amines. The compound’s reactivity with amines makes it a valuable tool in medicinal chemistry for the synthesis of biologically active molecules.
Cellular Effects
The effects of 3-Bromo-2,4,6-trimethylphenyl isocyanate on various cell types and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modify proteins through covalent bonding can lead to changes in cellular activities and responses .
Molecular Mechanism
At the molecular level, 3-Bromo-2,4,6-trimethylphenyl isocyanate exerts its effects through covalent binding interactions with biomolecules . It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activities . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2,4,6-trimethylphenyl isocyanate can change over time due to its stability and degradation properties . The compound is stable when stored at temperatures between 2-8°C, but it may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 3-Bromo-2,4,6-trimethylphenyl isocyanate vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
3-Bromo-2,4,6-trimethylphenyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolism may also involve conjugation reactions that enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, 3-Bromo-2,4,6-trimethylphenyl isocyanate is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular size .
Subcellular Localization
The subcellular localization of 3-Bromo-2,4,6-trimethylphenyl isocyanate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within cells . For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm could impact metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-2,4,6-trimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-bromo-2,4,6-trimethylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
3-Bromo-2,4,6-trimethylphenol+Phosgene→3-Bromo-2,4,6-trimethylphenyl isocyanate+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2,4,6-trimethylphenyl isocyanate may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the safe handling of phosgene .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4,6-trimethylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form ureas.
Common Reagents and Conditions
Amines: Primary amines are commonly used in reactions with 3-Bromo-2,4,6-trimethylphenyl isocyanate to form ureas and heterocycles.
Major Products
Ureas: Formed by the reaction with primary amines.
Heterocyclic Compounds: Benzimidazoles and thienoimidazoles are major products formed in the presence of copper(I) catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isocyanate: The parent compound, lacking the bromine and methyl substitutions.
2,4,6-Trimethylphenyl Isocyanate: Similar structure but without the bromine atom.
3-Bromo-phenyl Isocyanate: Contains the bromine atom but lacks the methyl groups.
Uniqueness
3-Bromo-2,4,6-trimethylphenyl isocyanate is unique due to the presence of both bromine and three methyl groups on the phenyl ring. This substitution pattern influences its reactivity and the types of products formed in chemical reactions. The bromine atom can participate in additional reactions, such as halogenation, while the methyl groups provide steric hindrance, affecting the compound’s overall reactivity .
Propiedades
IUPAC Name |
2-bromo-4-isocyanato-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7(2)10(12-5-13)8(3)9(6)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIWEPBSGPAODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=O)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403501 | |
| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-19-8 | |
| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


